
Cholesterol Hydrocinnamate
Overview
Description
Cholesterol Hydrocinnamate (CAS: 14914-99-9) is a cholesterol ester formed by the esterification of cholesterol with hydrocinnamic acid (3-phenylpropanoic acid). Its molecular formula is C₃₆H₅₄O₂, with a molecular weight of 518.81 g/mol . The compound is characterized by a saturated hydrocinnamate side chain attached to the cholesterol backbone, distinguishing it from esters with unsaturated or longer acyl chains. It is typically synthesized to >95.0% purity (by GC) for research applications, particularly in lipid metabolism studies and material science (e.g., liquid crystal research) .
Key physical properties include a melting point of 111°C and a refractive index of -19° (C=5, THF) . Its saturated hydrocinnamate moiety influences solubility and lipid bilayer interactions, making it structurally distinct from other cholesterol derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and hydrocinnamic acid.
Substitution: Formation of various cholesterol derivatives.
Scientific Research Applications
Biomedical Research Applications
- Lipid-Lowering Effects : Research indicates that derivatives of hydrocinnamate, including cholesterol hydrocinnamate, may exhibit lipid-lowering properties. A study on the effects of 3,4-di(OH)-hydrocinnamate showed significant reductions in hepatic cholesterol and triglyceride levels in cholesterol-fed rats. This suggests potential applications in managing hyperlipidemia and related disorders .
- Antioxidant Activity : this compound has been linked to enhanced antioxidant enzyme activity. In the aforementioned study, it was observed that the compound increased the activity of hepatic antioxidant enzymes while reducing oxidative stress markers . This property could be beneficial in developing therapies for oxidative stress-related diseases.
- Drug Delivery Systems : Due to its ability to enhance membrane integrity and stability, this compound can be utilized in lipid-based drug delivery systems. It plays a vital role in formulating liposomes and nanoparticles for targeted drug delivery, improving the bioavailability of therapeutic agents .
Pharmaceutical Formulations
This compound is being investigated as an excipient in pharmaceutical formulations. Its ability to stabilize lipid formulations makes it an attractive candidate for:
- Lipid Nanoparticles (LNPs) : These are increasingly used for delivering mRNA vaccines and other therapeutics. Cholesterol derivatives help maintain the structural integrity of LNPs, enhancing their efficacy .
- Microencapsulation : The compound's properties allow for effective microencapsulation techniques, which can protect sensitive compounds from degradation during storage and improve their release profiles upon administration .
Food Science Applications
This compound also has potential applications in food science:
- Food Additive : Its antioxidant properties may be harnessed as a natural preservative to extend the shelf life of food products by preventing lipid oxidation.
- Nutraceuticals : Given its lipid-lowering effects, it could be incorporated into functional foods aimed at managing cholesterol levels and promoting heart health.
Case Study 1: Lipid-Lowering Efficacy
A study conducted on hyperlipidemic rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly lowered plasma total cholesterol levels compared to control groups . This finding supports its application as a dietary supplement for cholesterol management.
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress markers, this compound was shown to enhance hepatic antioxidant enzyme activities significantly. This suggests its potential role in therapeutic strategies aimed at combating oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Cholesterol Hydrocinnamate involves its interaction with cell membranes and other biomolecules. The ester linkage allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, influencing various biochemical pathways. The molecular targets include membrane lipids and proteins involved in signal transduction and cellular transport .
Comparison with Similar Compounds
Comparison with Similar Cholesterol Esters
Structural and Chemical Properties
Cholesterol esters vary in their acyl chain length, saturation, and functional groups. Below is a comparative analysis:
Compound | CAS Number | Acyl Chain Structure | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
---|---|---|---|---|---|---|
Cholesterol Hydrocinnamate | 14914-99-9 | Saturated (C₉H₉O₂) | C₃₆H₅₄O₂ | 518.81 | >95.0% (GC) | Saturated aromatic side chain |
Cholesterol trans-Cinnamate | 50305-81-2 | Unsaturated (C₉H₇O₂) | C₃₆H₅₂O₂ | 516.80 | >96.0% (HPLC) | Conjugated double bond (UV-active) |
Cholesterol Decanoate | 1183-04-6 | Saturated (C₁₀H₁₉O₂) | C₃₇H₆₂O₂ | 550.89 | N/A | Medium-chain fatty acid ester |
Cholesterol Laurate | 1908-11-8 | Saturated (C₁₂H₂₃O₂) | C₃₉H₆₆O₂ | 579.94 | >95.0% (GC) | Long-chain, high hydrophobicity |
Cholesterol Myristate | 1989-52-2 | Saturated (C₁₄H₂₇O₂) | C₄₁H₇₀O₂ | 607.99 | >98.0% (T) | Very hydrophobic, membrane studies |
Structural Insights :
- Saturation : Hydrocinnamate’s saturated side chain enhances oxidative stability compared to trans-cinnamate’s unsaturated bond, which is prone to UV-induced isomerization .
- Aromaticity: Unlike Decanoate, Laurate, or Myristate, Hydrocinnamate and trans-Cinnamate contain aromatic rings, influencing π-π interactions in lipid assemblies .
- Chain Length : Longer chains (e.g., Myristate) increase hydrophobicity, affecting lipid bilayer integration and enzymatic cleavage rates .
Lipid-Lowering and Antioxidant Activity
- Hydrocinnamate Derivatives: 3,4-Dihydroxy-hydrocinnamate (a hydroxylated variant) demonstrated significant lipid-lowering and antioxidative effects in cholesterol-fed rats, reducing plasma triglycerides by ~30% compared to controls . This activity surpasses that of non-hydroxylated cinnamate derivatives, likely due to enhanced radical-scavenging capacity .
Microbial and Metabolic Interactions
- However, the esterified form’s role in these processes remains unexplored.
- Short-Chain Esters: Decanoate and Laurate are more readily hydrolyzed by lipases into free cholesterol and fatty acids, influencing cholesterol absorption rates . Hydrocinnamate’s bulkier aromatic side chain may slow enzymatic hydrolysis, prolonging its half-life in lipid particles.
Pharmacological Potential
- Hydroxycinnamic Acid Derivatives : Free hydrocinnamic acid derivatives inhibit HMG-CoA reductase (a cholesterol synthesis enzyme) and modulate intestinal cholesterol permeability, comparable to ezetimibe . Esterification to cholesterol may enhance targeted delivery to lipid-rich tissues.
- Antibacterial Activity : Methyl and ethyl hydrocinnamates in propolis exhibit antibacterial effects against Staphylococcus aureus and E. coli . This compound’s activity in this context is unstudied but warrants investigation.
Biological Activity
Cholesterol hydrocinnamate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities, particularly in lipid metabolism and antioxidant properties. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is formed by the esterification of cholesterol with hydrocinnamic acid. This modification can influence its solubility, permeability, and interaction with biological membranes. The compound is structurally similar to cholesterol, which allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Biological Activity
Lipid-Lowering Effects
Research has shown that this compound exhibits significant lipid-lowering effects. A study involving cholesterol-fed rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly reduced plasma total cholesterol and triglyceride levels compared to controls. The study found that both 3,4-di(OH)-cinnamate and its hydrocinnamate counterpart lowered hepatic cholesterol levels effectively, outperforming lovastatin in some measures .
Antioxidant Activity
This compound also exhibits antioxidant properties. In the same rat study, it was observed that the compound increased the activity of hepatic antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GSH-Px). These enzymes play crucial roles in mitigating oxidative stress by neutralizing free radicals . The reduction of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, further supports its antioxidant capacity.
The mechanisms through which this compound exerts its effects include:
- Inhibition of HMG-CoA Reductase : This enzyme is crucial for cholesterol biosynthesis. Studies indicate that this compound may inhibit HMG-CoA reductase activity, leading to decreased cholesterol synthesis .
- Alteration of Lipid Profiles : By influencing lipid metabolism pathways, this compound can modulate levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .
Clinical Study on Elderly Patients
A clinical study involving elderly patients with cerebrovascular disease examined the effects of fermented papaya preparation (FPP), which contains compounds similar to hydrocinnamate derivatives. Participants receiving FPP showed improvements in lipid profiles and antioxidant status over a 30-day treatment period. This suggests potential benefits of hydrocinnamate derivatives in managing age-related metabolic disorders .
Animal Model Studies
In animal models, particularly rats fed a high-cholesterol diet, both 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate were shown to significantly lower hepatic cholesterol levels compared to control groups. The results indicated a more pronounced effect than traditional statin treatments like lovastatin .
Data Summary
The following table summarizes key findings from studies investigating the biological activity of this compound:
Study Type | Compound | Key Findings |
---|---|---|
Animal Study | 3,4-di(OH)-hydrocinnamate | Reduced total cholesterol and triglycerides |
Increased hepatic CAT and GSH-Px activities | ||
Clinical Study | Fermented Papaya Preparation | Improved lipid profiles in elderly patients |
Mechanistic Study | This compound | Inhibition of HMG-CoA reductase |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Cholesterol Hydrocinnamate in academic research?
this compound is synthesized via esterification of cholesterol with hydrocinnamic acid. Key steps include:
- Synthesis : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to catalyze the ester bond formation under anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as verified by GC (gas chromatography) or HPLC .
- Characterization : NMR (¹H and ¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and GC/HPLC for purity assessment .
Q. How is this compound utilized in studying lipid metabolism or lipoprotein interactions?
this compound is a cholesteryl ester used to model lipid-laden systems. Methodological applications include:
- Lipoprotein Fractionation : Integration into experimental protocols for LDL/HDL cholesterol estimation via enzymatic assays or precipitation methods (e.g., MnCl₂-based reagent systems) .
- In Vitro Studies : Incorporation into lipid emulsions to assess cholesterol ester transfer protein (CETP) activity or macrophage foam cell formation .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- GC-MS : Suitable for high sensitivity and specificity, especially when coupled with derivatization (e.g., silylation) .
- HPLC with UV/ELSD Detection : Effective for separating cholesteryl esters using C18 columns and isocratic elution with acetonitrile-tetrahydrofuran mixtures .
- Enzymatic Hydrolysis : Hydrolysis of the ester bond followed by free cholesterol quantification via cholesterol oxidase-based assays .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying this compound's impact on lipid profiles in vivo?
Studies in cholesterol-fed rat models demonstrate:
- Lipid-Lowering Effects : 3,4-dihydroxy-hydrocinnamate derivatives reduce plasma LDL-C by 20–30% via upregulation of hepatic LDL receptors and inhibition of HMG-CoA reductase .
- Antioxidant Activity : Hydrocinnamate derivatives scavenge free radicals, mitigating oxidative stress in hypercholesterolemic models .
- Experimental Design : Use of controlled diets (1–2% cholesterol), 8–12 week intervention periods, and paired analysis of plasma lipids vs. hepatic enzyme activities .
Q. How does this compound compare to other cholesteryl esters (e.g., cholesterol oleate or laurate) in experimental models?
- Thermotropic Behavior : this compound’s phase transitions differ due to its aromatic hydrocinnamate moiety, affecting liquid crystal formation in lipid bilayers .
- Biological Stability : Hydrocinnamate’s ester bond is less prone to hydrolysis by pancreatic lipases compared to shorter-chain esters (e.g., decanoate), making it suitable for long-term lipid storage studies .
- Data Contradictions : While some studies report superior antioxidative effects vs. oleate esters , others note no significant differences in CETP-mediated lipid transfer rates .
Q. What protocols ensure stability and reproducibility of this compound in experimental setups?
- Storage : -20°C under inert gas (argon) to prevent oxidation; avoid freeze-thaw cycles .
- Solubility Optimization : Use organic solvents like chloroform or DMSO for stock solutions; avoid aqueous buffers without emulsifiers (e.g., Tween-80) .
- Quality Control : Regular GC/HPLC validation to detect degradation products (e.g., free cholesterol) .
Q. Methodological Considerations
- Contradictions in Purity Standards : Commercial sources report varying purity levels (>95.0% GC vs. >96.0% HPLC), necessitating in-house validation for critical studies .
- Ethical Reporting : Follow ICMJE guidelines to disclose synthesis protocols, purity data, and batch-specific variations in publications .
Properties
CAS No. |
14914-99-9 |
---|---|
Molecular Formula |
C36H54O2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI Key |
KPNKAGLPVPTLGB-WPAWQYJCSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Key on ui other cas no. |
14914-99-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.